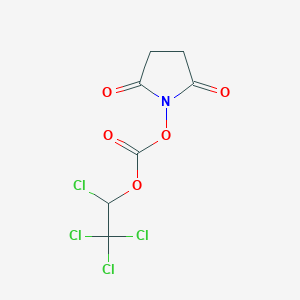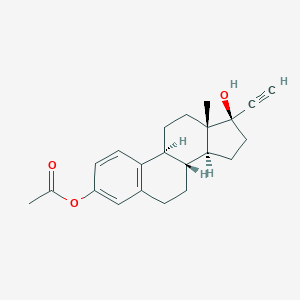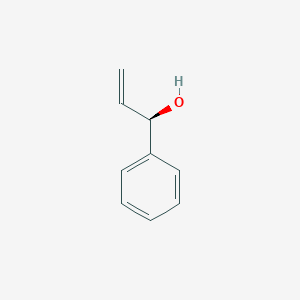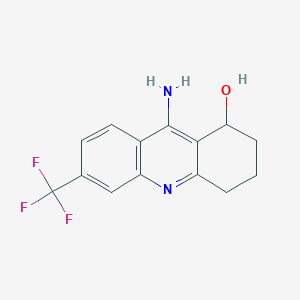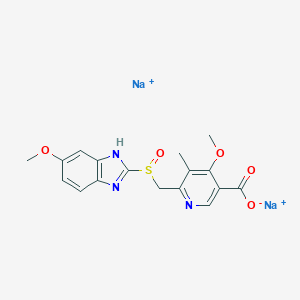
Behenyl benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Behenyl benzoate is a chemical compound that belongs to the class of benzoates. It is a white crystalline powder that is commonly used in the cosmetic industry as an emollient, thickening agent, and lubricant. Apart from its cosmetic applications, behenyl benzoate has also been studied for its potential in scientific research.
Mécanisme D'action
The mechanism of action of behenyl benzoate is not fully understood. However, it has been suggested that behenyl benzoate may interact with cell membranes and alter their fluidity, leading to increased drug absorption and enhanced transfection efficiency. Behenyl benzoate has also been shown to induce apoptosis in cancer cells by activating caspase enzymes, which are responsible for the cleavage of cellular proteins and DNA fragmentation.
Effets Biochimiques Et Physiologiques
Behenyl benzoate has been shown to have low toxicity and is generally considered safe for use in cosmetic products. However, the biochemical and physiological effects of behenyl benzoate on human health are not well studied. Some studies have suggested that behenyl benzoate may have anti-inflammatory and antioxidant properties. Behenyl benzoate has also been shown to increase skin hydration and improve skin barrier function.
Avantages Et Limitations Des Expériences En Laboratoire
Behenyl benzoate has several advantages for use in lab experiments. It is a relatively inexpensive and readily available compound. Behenyl benzoate is also stable under a wide range of conditions and can be easily synthesized in large quantities. However, behenyl benzoate has some limitations for lab experiments. It is insoluble in water, which may limit its use in aqueous systems. Behenyl benzoate is also a lipophilic compound, which may limit its use in hydrophilic systems.
Orientations Futures
There are several future directions for the study of behenyl benzoate. One potential direction is the development of behenyl benzoate-based drug delivery systems for the treatment of various diseases. Another direction is the study of behenyl benzoate as a potential transfection agent in gene therapy. Behenyl benzoate may also have potential applications in the development of anti-inflammatory and antioxidant agents. Further studies are needed to fully understand the mechanism of action and biochemical and physiological effects of behenyl benzoate.
Conclusion:
Behenyl benzoate is a white crystalline powder that has various applications in the cosmetic industry and scientific research. It can be synthesized by the esterification of benzoic acid with behenyl alcohol and has been studied for its potential in drug delivery, gene therapy, and cancer treatment. Behenyl benzoate has low toxicity and is generally considered safe for use in cosmetic products. However, further studies are needed to fully understand the mechanism of action and biochemical and physiological effects of behenyl benzoate.
Applications De Recherche Scientifique
Behenyl benzoate has been studied for its potential in various scientific research fields such as drug delivery, gene therapy, and cancer treatment. It has been used as a carrier for lipophilic drugs due to its ability to penetrate the skin and enhance drug absorption. Behenyl benzoate has also been used as a transfection agent in gene therapy to deliver DNA and RNA into cells. In cancer treatment, behenyl benzoate has been studied for its potential to induce apoptosis (cell death) in cancer cells.
Propriétés
Numéro CAS |
103403-38-9 |
|---|---|
Nom du produit |
Behenyl benzoate |
Formule moléculaire |
C29H50O2 |
Poids moléculaire |
430.7 g/mol |
Nom IUPAC |
docosyl benzoate |
InChI |
InChI=1S/C29H50O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-24-27-31-29(30)28-25-22-21-23-26-28/h21-23,25-26H,2-20,24,27H2,1H3 |
Clé InChI |
IACXYDVFQDGXJF-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCCCCCCOC(=O)C1=CC=CC=C1 |
SMILES canonique |
CCCCCCCCCCCCCCCCCCCCCCOC(=O)C1=CC=CC=C1 |
Autres numéros CAS |
103403-38-9 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

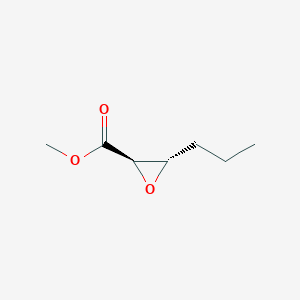
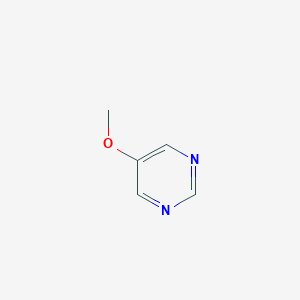
![5-(2-Ethoxyphenyl)-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B27856.png)
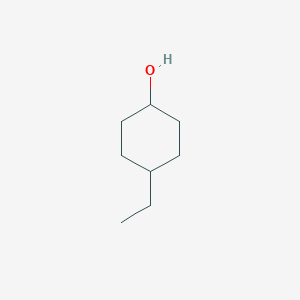
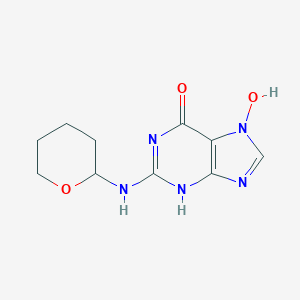
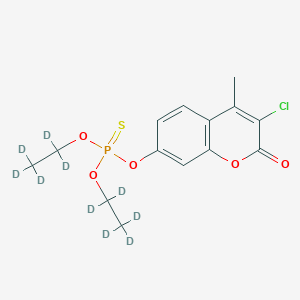
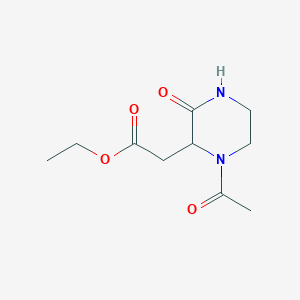
![alpha-(4-Bromophenyl)-alpha-[2-(dimethylamino)ethyl]-3-pyridinemethanol](/img/structure/B27868.png)
